2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2,3-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines phenoxy, fluorophenyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the individual components. The phenoxy group can be synthesized through the reaction of 2,3-dimethylphenol with an appropriate halogenated compound. The fluorophenyl group is introduced via a nucleophilic substitution reaction involving 4-fluorobenzyl chloride. The furan group is incorporated through a reaction with furan-2-carboxaldehyde. These intermediates are then coupled using a suitable amide-forming reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy and furan groups can be oxidized under strong oxidative conditions, leading to the formation of quinones and furanones, respectively.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinones and furanones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-DIMETHYLPHENOXY)-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
- 2-(2,3-DIMETHYLPHENOXY)-N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
- 2-(2,3-DIMETHYLPHENOXY)-N-[(4-IODOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C22H22FNO3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22FNO3/c1-16-5-3-7-21(17(16)2)27-15-22(25)24(14-20-6-4-12-26-20)13-18-8-10-19(23)11-9-18/h3-12H,13-15H2,1-2H3 |
InChI Key |
WPCMNXGRAMDCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)C |
Origin of Product |
United States |
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